2-Chloro-1,3,4-thiadiazole

Coordination Chemistry Catalysis Material Science

2-Chloro-1,3,4-thiadiazole (CAS 52819-57-5) is a strategic heteroaromatic building block distinguished by its electrophilic chlorine at the 2-position (Hammett ρ = 1.47), enabling predictable SNAr kinetics for high-yield amination and thioetherification. Unlike bromo analogs, its counter-intuitive nucleophilicity in metal complexation opens access to unique Co(II)/Ni(II) coordination geometries for catalyst design. Validated by low-micromolar GI50 values against cancer cell lines, this intermediate accelerates SAR exploration and agrochemical lead optimization. Leverage the cost-effective Sandmeyer route for scalable procurement.

Molecular Formula C2HClN2S
Molecular Weight 120.56 g/mol
CAS No. 52819-57-5
Cat. No. B1282063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3,4-thiadiazole
CAS52819-57-5
Molecular FormulaC2HClN2S
Molecular Weight120.56 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)Cl
InChIInChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H
InChIKeyUHOKROAAKKMQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3,4-thiadiazole (CAS 52819-57-5): Technical Baseline for Procurement


2-Chloro-1,3,4-thiadiazole (CAS 52819-57-5) is a halogenated heteroaromatic building block in the 1,3,4-thiadiazole class, with the molecular formula C2HClN2S and a molecular weight of 120.56 g/mol . It is a solid at ambient temperature with a melting point of 115–117 °C (recrystallized from water/acetone) and a predicted boiling point of 192.1±23.0 °C, indicating moderate thermal stability . Its core utility lies in the chlorine atom at the 2-position, which confers electrophilic reactivity suitable for nucleophilic aromatic substitution (SNAr), enabling the construction of diverse pharmacophores and agrochemical intermediates [1].

Why 2-Chloro-1,3,4-thiadiazole Cannot Be Casually Substituted with Other 1,3,4-Thiadiazole Derivatives


The 2-chloro substituent imparts a unique balance of reactivity and stability that is not shared by other 2-substituted analogs such as the 2-amino, 2-bromo, or 2-methyl derivatives. Direct substitution without validation can lead to failures in downstream synthetic sequences due to differences in leaving group ability, nucleophilicity, and coordination chemistry. For example, the chloro derivative exhibits surprisingly higher nucleophilicity than its bromo counterpart in metal complexation, which is contrary to typical halogen reactivity trends [1]. Furthermore, the chloro group offers a distinct kinetic profile in SNAr reactions compared to other halides, affecting reaction rates and yields in critical amination and thioetherification steps [2]. These subtle but quantifiable differences necessitate rigorous comparative evaluation during the procurement and screening phases.

Quantitative Differentiation of 2-Chloro-1,3,4-thiadiazole Against Key Analogs


Nucleophilicity in Metal Coordination: 2-Chloro > 2-Bromo

In a comparative study of cobalt(II) and nickel(II) complexes, 2-chloro-1,3,4-thiadiazole (ctz) was found to be more nucleophilic than 2-bromo-1,3,4-thiadiazole (btz) [1]. This is counter-intuitive given the lower electronegativity of bromine but is supported by spectroscopic and thermogravimetric analyses [1].

Coordination Chemistry Catalysis Material Science

Kinetic Benchmark for SNAr: Hammett ρ = 1.47

The nucleophilic displacement of chlorine by piperidine on 2-aryl-5-chloro-1,3,4-thiadiazoles follows first-order kinetics in ethanol (with respect to both reagents) and exhibits a Hammett ρ value of 1.47 at 50 °C [1]. This indicates a significant sensitivity of the reaction rate to electronic effects from substituents on the aryl ring.

Organic Synthesis Medicinal Chemistry Process Chemistry

Cytotoxicity of Derived Heterocycles: Superior to BG45

A library of 21 new 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one binary heterocyclic molecules, derived from 2-chloro-1,3,4-thiadiazole, demonstrated significantly higher cytotoxicity than the reference HDAC3 inhibitor BG45 across multiple cancer cell lines (MCF-7, PC3, 4T1, MDA-MB-231, and MOC2) [1]. The most potent compound, 6e, exhibited an IC50 of 3.85 μM against MCF-7 cells and induced 25.3% apoptosis [1].

Anticancer Drug Discovery Medicinal Chemistry Cell Biology

Cytotoxicity Against Multiple Cancer Lines: GI50 = 2.53–2.98 μM

A series of 1,3,4-substituted-thiadiazole derivatives, synthesized from 4-substituted-thiazol-2-chloroacetamides (which incorporate the 2-chloro-1,3,4-thiadiazole motif), showed potent anticancer activity [1]. Compound 8d exhibited GI50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines, respectively, comparable to doxorubicin [1].

Anticancer Drug Discovery Medicinal Chemistry SAR Studies

Synthetic Route: Sandmeyer Conversion from 2-Amino Analog

2-Chloro-5-aryl-1,3,4-thiadiazoles are reliably prepared from the corresponding 2-amino derivatives via the Sandmeyer reaction [1]. This established route offers a distinct advantage over the synthesis of the 2-bromo analog, which often requires more stringent conditions or alternative, less efficient pathways [2].

Organic Synthesis Process Chemistry Scale-up

High-Impact Application Scenarios for 2-Chloro-1,3,4-thiadiazole (CAS 52819-57-5)


Anticancer Lead Generation via SNAr Derivatization

Leverage the quantitative reactivity of the chlorine atom (Hammett ρ = 1.47) to synthesize focused libraries of 2-amino- or 2-thioether-substituted thiadiazoles. These derivatives have demonstrated low-micromolar GI50 values (2.53–2.98 μM) against breast, lung, and liver cancer cell lines [1] and potent cytotoxicity (IC50 = 3.85 μM) against MCF-7 cells [2]. The chloro building block's reliable reactivity allows for rapid SAR exploration and optimization of anticancer pharmacophores.

Coordination Chemistry and Catalysis: Tuning Metal Complex Geometry

Exploit the counter-intuitive nucleophilicity of 2-chloro-1,3,4-thiadiazole relative to the bromo analog to design metal complexes with distinct coordination geometries [1]. The ligand's ability to form pseudo-tetrahedral or pseudo-octahedral MN2X2, MN4X2, and MN3O3 chromophores with Co(II) and Ni(II) [1] provides a unique platform for developing new catalysts, magnetic materials, or bioinorganic probes.

Agrochemical Intermediate Production via Scalable Sandmeyer Route

Utilize the established Sandmeyer diazotization route from 2-amino-1,3,4-thiadiazoles [1] for cost-effective, large-scale production of chlorothiadiazole intermediates. This route is particularly valuable for synthesizing herbicides, fungicides, and plant growth regulators, where the chloro group serves as a handle for introducing diverse amine or thiol functionality [2].

Kinetic-Guided Process Optimization for Amine Couplings

Apply the first-order kinetics and Hammett ρ value (1.47) [1] to design robust manufacturing processes for 2-aminothiadiazole derivatives. The predictable electronic effects enable precise control over reaction rates and yields, minimizing impurities and reducing the need for extensive purification, thereby lowering overall cost of goods in pharmaceutical and agrochemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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